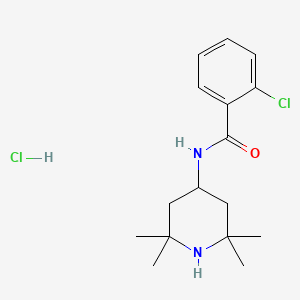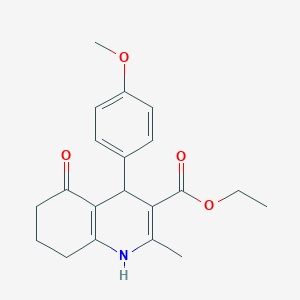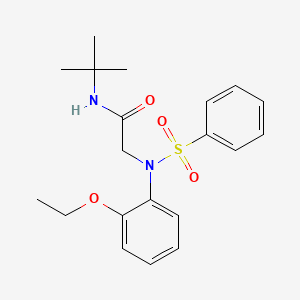
2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as TCPP and has been studied extensively for its potential applications in various fields of research.
作用機序
The mechanism of action of TCPP varies depending on its application. In the case of metal ion detection, TCPP binds to metal ions through coordination bonds, resulting in a change in its fluorescence properties. In the case of photodynamic therapy, TCPP is activated by light, which causes it to generate reactive oxygen species that can damage cellular components. In the case of metal-organic frameworks, TCPP acts as a ligand that binds to metal ions to form a porous structure.
Biochemical and Physiological Effects:
TCPP has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for various applications. However, its effects on biochemical and physiological processes are still being studied. Some studies have shown that TCPP can induce apoptosis in cancer cells, while others have shown that it can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using TCPP in lab experiments is its versatility. It can be used in a wide range of applications, from metal ion detection to photodynamic therapy. Another advantage is its low toxicity, which makes it a safe compound to handle. However, one of the limitations of using TCPP is its cost, which can be prohibitive for some researchers. Additionally, TCPP can be difficult to synthesize, which can limit its availability.
将来の方向性
There are many potential future directions for TCPP research. One area of interest is the development of new metal-organic frameworks using TCPP as a ligand. These frameworks could have applications in gas storage and separation. Another area of interest is the development of new photodynamic therapy agents using TCPP. Researchers are also interested in studying the effects of TCPP on cellular processes, such as apoptosis and oxidative stress, to better understand its potential applications in medicine. Finally, there is a need for more cost-effective synthesis methods for TCPP, which would make it more accessible to researchers.
合成法
The synthesis of TCPP involves the reaction of 2-chlorobenzoyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of TCPP. This synthesis method has been well established in the literature and has been used by many researchers to obtain TCPP for their experiments.
科学的研究の応用
TCPP has been used in various fields of scientific research, including chemistry, biology, and materials science. In chemistry, TCPP has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In biology, TCPP has been studied for its potential applications in photodynamic therapy, where it is used to generate reactive oxygen species that can kill cancer cells. In materials science, TCPP has been used to synthesize metal-organic frameworks, which have potential applications in gas storage and separation.
特性
IUPAC Name |
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17;/h5-8,11,19H,9-10H2,1-4H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURYWADTSTJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)
![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![2-(1-{1-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B5205579.png)


![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5205670.png)